molecular formula C22H23N3O7S B580283 N-(1,2-Dicarboxyethyl) rosiglitazone CAS No. 956239-35-3

N-(1,2-Dicarboxyethyl) rosiglitazone

Cat. No.: B580283
CAS No.: 956239-35-3
M. Wt: 473.5
InChI Key: XZEIFCBFLCYRAH-UHFFFAOYSA-N
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Description

N-(1,2-Dicarboxyethyl) rosiglitazone: is a derivative of rosiglitazone, a well-known thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone typically involves the reaction of rosiglitazone with a suitable dicarboxyethylating agent under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Dicarboxyethyl) rosiglitazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1,2-Dicarboxyethyl) rosiglitazone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1,2-Dicarboxyethyl) rosiglitazone involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This interaction leads to:

Comparison with Similar Compounds

N-(1,2-Dicarboxyethyl) rosiglitazone can be compared with other thiazolidinediones, such as:

Uniqueness

This compound is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other thiazolidinediones .

Properties

IUPAC Name

2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEIFCBFLCYRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956239-35-3
Record name N-(1,2-Dicarboxyethyl) rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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